molecular formula C18H18N2OS2 B6477729 1-benzyl-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea CAS No. 2640843-57-6

1-benzyl-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea

Cat. No. B6477729
CAS RN: 2640843-57-6
M. Wt: 342.5 g/mol
InChI Key: OLBPWSMEZMHSKT-UHFFFAOYSA-N
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Description

Ureas are organic compounds that share a common functional group characterized by a carbonyl (double bond between carbon and oxygen) and two amine groups . They are involved in a wide range of chemical reactions and are key components in many pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of an isocyanate with an amine . This reaction produces a urea along with the release of a molecule of water . The exact synthesis process for “1-benzyl-3-(2-{[2,2’-bithiophene]-5-yl}ethyl)urea” would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of a urea derivative like “1-benzyl-3-(2-{[2,2’-bithiophene]-5-yl}ethyl)urea” would consist of a central carbon atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms . The remaining bonds on the nitrogen atoms would be connected to the benzyl and 2-{[2,2’-bithiophene]-5-yl}ethyl groups .


Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions at the carbonyl carbon . The exact reactions that “1-benzyl-3-(2-{[2,2’-bithiophene]-5-yl}ethyl)urea” can participate in would depend on the specific structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-benzyl-3-(2-{[2,2’-bithiophene]-5-yl}ethyl)urea” would depend on its specific structure. Some general properties of urea derivatives include their solubility in water, their melting and boiling points, and their reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a urea derivative would depend on its specific structure and the biological system in which it is acting. For example, some urea derivatives are used as inhibitors of enzymes, where they bind to the active site of the enzyme and prevent it from carrying out its function .

Safety and Hazards

The safety and hazards associated with a specific urea derivative would depend on its structure and the conditions under which it is used. Some urea derivatives can be hazardous if ingested, inhaled, or come into contact with the skin . Always refer to the material safety data sheet (MSDS) for specific safety and hazard information.

properties

IUPAC Name

1-benzyl-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c21-18(20-13-14-5-2-1-3-6-14)19-11-10-15-8-9-17(23-15)16-7-4-12-22-16/h1-9,12H,10-11,13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBPWSMEZMHSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea

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